molecular formula C8H9NO3 B12439748 5-Amino-2-(hydroxymethyl)benzoic acid

5-Amino-2-(hydroxymethyl)benzoic acid

Cat. No.: B12439748
M. Wt: 167.16 g/mol
InChI Key: VTSBPEQOYLJTLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-2-(hydroxymethyl)benzoic acid, also known as 5-hydroxyanthranilic acid, is an organic compound with the molecular formula C8H9NO3. It is a derivative of benzoic acid and features both an amino group and a hydroxymethyl group attached to the benzene ring. This compound is known for its white crystalline appearance and its solubility in hot water, ethanol, and ether.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-(hydroxymethyl)benzoic acid can be achieved through various methods. One common approach involves the amination of 2-hydroxybenzoic acid (salicylic acid) using ammonia or an amine source under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound often involves the use of advanced chemical reactors and continuous flow systems to optimize yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-(hydroxymethyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

    Oxidation: 5-Amino-2-carboxybenzoic acid.

    Reduction: 5-Amino-2-(hydroxymethyl)benzylamine.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

5-Amino-2-(hydroxymethyl)benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Amino-2-(hydroxymethyl)benzoic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, influencing biochemical reactions within cells. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with active sites on proteins.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-hydroxybenzoic acid: Similar structure but lacks the hydroxymethyl group.

    5-Amino-2-hydroxybenzoic acid: Similar structure but lacks the hydroxymethyl group.

    2-Amino-5-methylbenzoic acid: Similar structure but has a methyl group instead of a hydroxymethyl group.

Uniqueness

5-Amino-2-(hydroxymethyl)benzoic acid is unique due to the presence of both an amino group and a hydroxymethyl group on the benzene ring

Properties

Molecular Formula

C8H9NO3

Molecular Weight

167.16 g/mol

IUPAC Name

5-amino-2-(hydroxymethyl)benzoic acid

InChI

InChI=1S/C8H9NO3/c9-6-2-1-5(4-10)7(3-6)8(11)12/h1-3,10H,4,9H2,(H,11,12)

InChI Key

VTSBPEQOYLJTLL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)C(=O)O)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.